molecular formula C17H12ClNO2 B1212668 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid CAS No. 500346-26-9

7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid

Cat. No.: B1212668
CAS No.: 500346-26-9
M. Wt: 297.7 g/mol
InChI Key: ZVEMFXOLQBHHKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid is an organic compound belonging to the class of quinolinecarboxylic acids. This compound is characterized by a quinoline core structure with a carboxylic acid group at the fourth position, a chlorine atom at the seventh position, a methyl group at the eighth position, and a phenyl ring linked to the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid typically involves the condensation of aniline derivatives with β-ketoesters under suitable reaction conditions to form 4-hydroxyquinolines. This process includes an addition reaction and a condensation reaction . Another method involves the Ullmann-type coupling reaction where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or aldehyde.

    Substitution: The chlorine atom at the seventh position can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of quinoline derivatives with oxidized methyl groups.

    Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid has several applications in scientific research:

    Antimicrobial Activity: It exhibits antibacterial and antifungal properties, making it a potential candidate for developing antimicrobial agents.

    Ligand Design: The compound can act as a scaffold for designing new ligands that target specific proteins or enzymes.

    Organic Synthesis: It serves as a valuable intermediate in organic synthesis, aiding in the creation of more complex molecules with potential biological or material properties.

Mechanism of Action

The mechanism by which 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid exerts its effects involves its interaction with various enzymes, proteins, and other biomolecules. It has been shown to bind with specific enzymes, altering their activity and influencing metabolic pathways. The exact molecular targets and pathways are still under investigation, but its quinoline core structure plays a crucial role in its biological activity.

Comparison with Similar Compounds

  • 2-Phenylquinoline-4-carboxylic acid
  • 7-Chloro-2-phenylquinoline-4-carboxylic acid
  • 8-Methyl-2-phenylquinoline-4-carboxylic acid

Comparison: 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid is unique due to the presence of both chlorine and methyl groups on the quinoline ring, which may influence its biological activity and chemical reactivity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards various biological targets, making it a valuable molecule for further research and development.

Properties

IUPAC Name

7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-10-14(18)8-7-12-13(17(20)21)9-15(19-16(10)12)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEMFXOLQBHHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285050
Record name 7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500346-26-9
Record name 7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid
Reactant of Route 3
7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid
Reactant of Route 4
7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid
Reactant of Route 5
7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid
Reactant of Route 6
7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid
Customer
Q & A

Q1: How does Y-0452 interact with its target and what are the downstream effects?

A1: Y-0452 functions as a novel agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα). [] This interaction leads to the activation of PPARα transcriptional activity and upregulation of PPARα expression. [] Downstream effects observed in the study include:

  • Inhibition of angiogenesis: Reduced human retinal capillary endothelial cell migration and tube formation. []
  • Protection against apoptosis: Safeguarded retinal precursor cells (R28) from apoptosis induced by palmitate. []
  • Anti-inflammatory effects: Inhibited NF-κB signaling in R28 cells exposed to palmitate. []
  • Improved retinal outcomes in diabetic models: Reduced leukostasis, vascular leakage, and retinal cell death, while preserving retinal function in diabetic rats. [] Alleviated retinal neovascularization in an oxygen-induced retinopathy (OIR) model. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.